molecular formula C19H20N2O B14183341 N~2~-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide CAS No. 922704-67-4

N~2~-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide

Cat. No.: B14183341
CAS No.: 922704-67-4
M. Wt: 292.4 g/mol
InChI Key: IZCUHJFYVGPNNJ-UHFFFAOYSA-N
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Description

N~2~-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diphenylmethylidene group attached to the nitrogen atom of an alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide typically involves the reaction of diphenylmethanone with N-prop-2-en-1-ylalaninamide under specific conditions. One common method is the condensation reaction, where diphenylmethanone is reacted with N-prop-2-en-1-ylalaninamide in the presence of a suitable catalyst, such as an acid or base, to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of N2-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

N~2~-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N~2~-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(Diphenylmethylidene)-2-methylleucinamide: Similar in structure but with a different alkyl group.

    N~2~-(Diphenylmethylidene) Malonic Acid Derivatives: These compounds share the diphenylmethylidene group but have different core structures.

Uniqueness

N~2~-(Diphenylmethylidene)-N-prop-2-en-1-ylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

922704-67-4

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

2-(benzhydrylideneamino)-N-prop-2-enylpropanamide

InChI

InChI=1S/C19H20N2O/c1-3-14-20-19(22)15(2)21-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h3-13,15H,1,14H2,2H3,(H,20,22)

InChI Key

IZCUHJFYVGPNNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC=C)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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